molecular formula C12H16O2 B2807376 2,2-Dimethyl-3-p-tolylpropanoic acid CAS No. 57145-23-0

2,2-Dimethyl-3-p-tolylpropanoic acid

Cat. No.: B2807376
CAS No.: 57145-23-0
M. Wt: 192.258
InChI Key: KIYYROCEXSXMIW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-p-tolylpropanoic acid is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.25 . This compound finds utility in various scientific research domains.


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact structure and arrangement of these atoms could not be found in the available resources.

Scientific Research Applications

Pharmacological Properties

2,2-Dimethyl-3-p-tolylpropanoic acid has demonstrated various pharmacological properties. Research has shown that it produces both stimulant and depressant effects in laboratory animals, with notable anticonvulsant activity. Additionally, diuretic effects have been observed (Barrón, Hall, NATOFF, & VALLANCE, 1965).

Chemical Reactions and Transformations

The compound has been a subject of study in chemical reactions and transformations. Investigations have explored its role in the hydrogenolysis of the C-O bond in α-(alkylaryl)alkanols and its involvement in skeletal isomerization of the retropinacol type. These reactions have been observed to occur over noble metals of group VIII deposited on carbon (Tyun'kina, Preobrazhenskii, Bragin, & Liberman, 1977).

Synthesis and Organic Chemistry

In the field of synthesis and organic chemistry, this compound has been involved in the exhaustive C-methylation of ketones by trimethylaluminium. This process has been used to prepare a variety of gem-dimethylated alkanes, demonstrating the versatility of this compound in organic synthesis (Meisters & Mole, 1974).

Functionalization and Derivatization

The compound has been used in the highly regioselective olefination of substituted N,N-dimethylbenzylamines. This has led to the development of methods for the indirect ortho functionalization of substituted toluenes, further transforming into 3-(2'-tolyl)propanoic acid and its derivatives under mild conditions. Such transformations demonstrate its utility in the synthesis of complex organic molecules (Cai, Fu, Li, Wan, & Shi, 2007).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. In case of swallowing, the mouth should be rinsed and medical attention should be sought if the person feels unwell . It should be kept away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

2,2-dimethyl-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-4-6-10(7-5-9)8-12(2,3)11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYYROCEXSXMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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